molecular formula C4H7OS2- B12347503 O-propan-2-yl carbonodithioate CAS No. 85715-64-6

O-propan-2-yl carbonodithioate

Cat. No.: B12347503
CAS No.: 85715-64-6
M. Wt: 135.2 g/mol
InChI Key: UOJYYXATTMQQNA-UHFFFAOYSA-M
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Description

O-propan-2-yl carbonodithioate, also known as O-isopropyl dithiocarbonate, is a chemical compound with the molecular formula C4H8OS2. It is a derivative of carbonodithioic acid and is commonly used in various chemical reactions and industrial applications. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-propan-2-yl carbonodithioate can be synthesized through several methods. One common synthetic route involves the reaction of carbon disulfide with isopropanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

CS2+C3H7OHC4H8OS2+H2O\text{CS}_2 + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_4\text{H}_8\text{OS}_2 + \text{H}_2\text{O} CS2​+C3​H7​OH→C4​H8​OS2​+H2​O

The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the continuous addition of carbon disulfide and isopropanol to a reactor containing a base catalyst. The reaction mixture is then heated to promote the formation of the desired product. The crude product is purified through distillation and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

O-propan-2-yl carbonodithioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other sulfur-containing compounds.

    Substitution: It can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. The reactions are usually performed in anhydrous solvents to prevent side reactions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under basic or acidic conditions to form substituted products.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing compounds.

    Substitution: A variety of substituted carbonodithioates depending on the nucleophile used.

Scientific Research Applications

O-propan-2-yl carbonodithioate has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur compounds.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its reactivity and ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of O-propan-2-yl carbonodithioate involves its ability to form stable complexes with metal ions. This property makes it useful in various catalytic processes and as a ligand in coordination chemistry. The compound can interact with metal centers through its sulfur atoms, forming chelates that can enhance the reactivity and selectivity of metal-catalyzed reactions.

Comparison with Similar Compounds

Similar Compounds

    O-ethyl carbonodithioate: Similar in structure but with an ethyl group instead of an isopropyl group.

    O-methyl carbonodithioate: Contains a methyl group instead of an isopropyl group.

    O-butyl carbonodithioate: Contains a butyl group instead of an isopropyl group.

Uniqueness

O-propan-2-yl carbonodithioate is unique due to its specific reactivity and stability. The isopropyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications where precise control over reaction outcomes is required.

Properties

IUPAC Name

propan-2-yloxymethanedithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS2/c1-3(2)5-4(6)7/h3H,1-2H3,(H,6,7)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJYYXATTMQQNA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=S)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7OS2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301210962
Record name Carbonodithioic acid, O-(1-methylethyl) ester, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85715-64-6
Record name Carbonodithioic acid, O-(1-methylethyl) ester, ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85715-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonodithioic acid, O-(1-methylethyl) ester, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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